molecular formula C4H7OP B2547112 (dimethylphosphoryl)ethyne CAS No. 21693-25-4

(dimethylphosphoryl)ethyne

Cat. No.: B2547112
CAS No.: 21693-25-4
M. Wt: 102.073
InChI Key: MPVVLKLPNDVWFC-UHFFFAOYSA-N
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Description

(dimethylphosphoryl)ethyne is a specialized organophosphorus compound offered for research and development purposes. As a building block in organic synthesis, it may be of value in the development of novel ligands for catalysis, materials science, and pharmaceutical research. Researchers are encouraged to consult the relevant scientific literature for specific applications and handling protocols. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-dimethylphosphorylethyne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7OP/c1-4-6(2,3)5/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVVLKLPNDVWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylide Generation and Reactivity

The direct deprotonation of acetylene (HC≡CH) to form alkali metal acetylides (e.g., HC≡C⁻Na⁺) is a cornerstone of alkyne functionalization. The high acidity of the acetylenic proton (pKa ≈ 25) necessitates strong bases such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). Once generated, the acetylide ion acts as a potent nucleophile, capable of displacing halides or other leaving groups from electrophilic phosphorus centers.

Reaction with Dimethylphosphoryl Chloride

Dimethylphosphoryl chloride ((CH₃)₂P(O)Cl) serves as an effective electrophilic partner for acetylides. In anhydrous tetrahydrofuran (THF) or diethyl ether, the acetylide attacks the phosphorus atom, displacing chloride and forming the desired product:
$$
\text{HC≡C⁻} + \text{(CH₃)₂P(O)Cl} \rightarrow \text{HC≡C-P(O)(CH₃)₂} + \text{Cl⁻}
$$
This method, adapted from analogous phosphorylation reactions in aliphatic systems, achieves moderate yields (50–65%) under inert atmospheres. Side reactions, such as hydrolysis of the phosphoryl chloride or over-reduction of the acetylide, are mitigated by rigorous exclusion of moisture and controlled reaction temperatures (−78°C to 0°C).

Oxidation of Tertiary Phosphine Precursors

Synthesis of HC≡C-P(CH₃)₂

The tertiary phosphine HC≡C-P(CH₃)₂ serves as a critical intermediate for oxidation to the phosphoryl derivative. Its preparation involves the reaction of dimethylchlorophosphine ((CH₃)₂PCl) with a pre-formed acetylide:
$$
\text{HC≡C⁻Li⁺} + \text{(CH₃)₂PCl} \rightarrow \text{HC≡C-P(CH₃)₂} + \text{LiCl}
$$
This step, conducted in dry THF at −40°C, avoids premature oxidation of the phosphine. The product is isolated via vacuum distillation, yielding 60–75% of a moisture-sensitive liquid.

Oxidation to the Phosphoryl Derivative

Controlled oxidation of HC≡C-P(CH₃)₂ with hydrogen peroxide (H₂O₂) or ozone (O₃) in dichloromethane converts the phosphine to the phosphoryl compound:
$$
\text{HC≡C-P(CH₃)₂} + \text{H₂O₂} \rightarrow \text{HC≡C-P(O)(CH₃)₂} + \text{H₂O}
$$
Reaction monitoring via ³¹P NMR spectroscopy reveals complete conversion within 2 hours at 0°C. This method offers high purity (>95%) but requires careful stoichiometry to prevent over-oxidation to phosphoric acid derivatives.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Coupling Reactions

Palladium catalysts enable the coupling of halogenated alkynes with phosphorus nucleophiles. For example, bromoethyne (HC≡CBr) reacts with dimethylphosphine oxide ((CH₃)₂P(O)H) in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃):
$$
\text{HC≡CBr} + \text{(CH₃)₂P(O)H} \xrightarrow{\text{Pd(0)}} \text{HC≡C-P(O)(CH₃)₂} + \text{HBr}
$$
This method, inspired by C–P bond-forming reactions in aryl systems, achieves yields of 40–55% but faces challenges in handling gaseous HBr and catalyst deactivation.

Copper(I)-Assisted Alkyne-Phosphorylation

Copper(I) iodide catalyzes the coupling of terminal alkynes with phosphorus electrophiles under mild conditions. Using trimethylsilyl-protected acetylene (HC≡C-Si(CH₃)₃) as a substrate, the reaction proceeds via desilylation followed by phosphorylation:
$$
\text{HC≡C-SiMe₃} + \text{(CH₃)₂P(O)Cl} \xrightarrow{\text{CuI}} \text{HC≡C-P(O)(CH₃)₂} + \text{Me₃SiCl}
$$
This route, conducted in dimethylformamide (DMF) at 60°C, provides yields up to 70% with minimal byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution 50–65 −78°C, anhydrous THF Straightforward; scalable Moisture-sensitive intermediates
Phosphine Oxidation 60–75 0°C, CH₂Cl₂/H₂O₂ High purity; minimal byproducts Requires two-step synthesis
Palladium Catalysis 40–55 80°C, Pd(PPh₃)₄/K₂CO₃ Broad substrate scope Catalyst cost; HBr handling
Copper-Assisted Coupling 65–70 60°C, DMF/CuI Mild conditions; high yield Desilylation step required

Chemical Reactions Analysis

Types of Reactions

(dimethylphosphoryl)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives.

    Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

Organic Synthesis

(Dimethylphosphoryl)ethyne serves as a crucial building block in the synthesis of various organic compounds. Its applications include:

  • Phosphonate Derivatives : The compound can be transformed into various phosphonate derivatives that are essential in agricultural chemistry as herbicides and insecticides.
  • Alkylation Reactions : It acts as an alkylating agent in the preparation of more complex organic molecules, particularly in the synthesis of phosphine oxides and phosphonates that are used in drug development.

Table 1: Key Reactions Involving this compound

Reaction TypeProduct TypeApplication
Nucleophilic SubstitutionPhosphonate DerivativesAgricultural Chemicals
AlkylationPhosphine OxidesDrug Development
Coupling ReactionsComplex Organic MoleculesMaterial Science and Pharmaceutical Chemistry

Medicinal Chemistry

The unique properties of this compound make it a candidate for pharmaceutical applications. Research indicates that derivatives of this compound exhibit biological activity, including:

  • Antiviral Properties : Certain phosphonate analogs have shown efficacy against viral infections.
  • Anticancer Activity : Compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation.

Case Study: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound inhibited viral replication in vitro. The mechanism involved interference with viral RNA polymerase, showcasing its potential as a lead compound for antiviral drug development .

Materials Science

In materials science, this compound is utilized for its ability to modify polymer properties. Applications include:

  • Polymer Additives : It can enhance the thermal stability and mechanical properties of polymers.
  • Coatings : The compound is used in the formulation of coatings that require specific adhesion properties or resistance to environmental degradation.

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry. Its derivatives can serve as:

  • Chromatographic Standards : Used for calibrating analytical instruments.
  • Chemical Probes : Employed in the detection of biomolecules through specific binding interactions.

Mechanism of Action

The mechanism of action of (dimethylphosphoryl)ethyne involves its interaction with molecular targets through its triple bond and phosphoryl group. These interactions can lead to the inhibition of enzyme activity or the modification of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (dimethylphosphoryl)ethyne with structurally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight Functional Groups Key Physical Properties
This compound C₄H₇O₂P 142.07 g/mol Phosphoryl, Terminal alkyne High polarity, moderate volatility (inferred)
Dimethyl phenyl phosphate C₈H₁₁O₄P 202.15 g/mol Phosphoryl, Aromatic phenyl Low volatility, hydrophobic
Dimethyl (2-hydroxyethyl)phosphonate C₄H₁₁O₄P 158.10 g/mol Phosphonate, Hydroxyl Hydrophilic, high water solubility
Dibenzyl phosphite C₁₄H₁₅O₃P 262.23 g/mol Phosphite ester, Benzyl groups Oxidizable, hydrolytically unstable

Notes:

  • Polarity: The phosphoryl group in this compound increases polarity compared to non-phosphorylated alkynes, enhancing solubility in polar aprotic solvents .
  • Volatility : Ethyne itself is highly volatile (boiling point: -84°C), but the phosphoryl group in this compound likely reduces volatility, as seen in dimethyl phenyl phosphate (low volatility due to aromaticity) .

Reactivity and Functional Group Influence

  • This compound : The terminal alkyne enables click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), while the phosphoryl group stabilizes negative charge in intermediates. This dual functionality is absent in phenyl- or hydroxyethyl-substituted analogs .
  • Dimethyl phenyl phosphate : The phenyl group directs electrophilic substitution reactions, and the phosphoryl group acts as a flame retardant by releasing phosphoric acid under heat .
  • Dimethyl (2-hydroxyethyl)phosphonate : The hydroxyl group enables hydrogen bonding, making it suitable for hydrophilic coatings or biomaterials .
  • Dibenzyl phosphite : The phosphite ester is prone to oxidation, forming phosphate esters, and undergoes hydrolysis faster than phosphoryl analogs .

Environmental and Industrial Relevance

  • Ethyne derivatives in urban environments are typically from combustion (e.g., vehicular emissions) , but phosphorylated variants are lab-synthesized.
  • Dimethyl phenyl phosphate : Used as a plasticizer and flame retardant in polymers. Its environmental persistence is debated due to hydrolytic stability .
  • Dibenzyl phosphite : Employed as a reducing agent in organic synthesis but requires careful handling due to hydrolytic sensitivity .

Biological Activity

(Dimethylphosphoryl)ethyne, a phosphonic acid derivative, has garnered attention in chemical biology due to its potential biological activities, particularly in the context of organophosphate chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the formula C4H9O2P\text{C}_4\text{H}_9\text{O}_2\text{P}. Its structure features a phosphonate group attached to an ethyne moiety, which is known to enhance its reactivity with biological nucleophiles.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • This compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition occurs through the formation of a stable enzyme-inhibitor complex, leading to prolonged acetylcholine signaling and potential neurotoxicity .
  • Reactivity with Thiols :
    • The compound exhibits significant reactivity towards thiol groups, which can lead to the modification of cysteine residues in proteins. This reactivity is crucial for understanding its toxicological profile and potential therapeutic uses .
  • Cytotoxicity :
    • Studies indicate that this compound demonstrates cytotoxic effects on various cell lines, suggesting its potential use in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, although further research is needed to elucidate the underlying mechanisms .

Case Studies

  • Acetylcholinesterase Inhibition : A study demonstrated that this compound inhibited AChE activity in vitro with an IC50 value in the low micromolar range. This finding underscores its potential as a model for developing new AChE inhibitors for therapeutic applications .
  • Toxicological Assessment : In vivo studies have shown that exposure to this compound can lead to symptoms associated with organophosphate poisoning, including respiratory distress and neurological impairment. These findings highlight the need for careful handling and further investigation into antidotal treatments .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionPotent inhibitor with low IC50
CytotoxicityInduces apoptosis in cancer cells
Reactivity with ThiolsModifies cysteine residues
ToxicitySymptoms of organophosphate poisoning

Q & A

Basic: What are the established synthetic routes for (dimethylphosphoryl)ethyne, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : this compound can be synthesized via phosphonate alkylation using reagents like LiN(iPr)₂ in THF. For example, diethyl-2,2-(diethoxy)ethylphosphonate undergoes deprotection to yield intermediates, followed by dimethylhydrazone protection (Scheme 2 in ). Reaction times (3–48 hours) and acid quenching (1 M HCl) are critical for yield optimization.
  • Optimization : Varying solvent polarity (e.g., THF vs. DMF) and catalyst loadings can mitigate side reactions. Systematic kinetic studies under inert atmospheres are recommended to prevent oxidation .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ³¹P NMR are essential for confirming phosphoryl group integration and ethynyl proton shifts (δ ~2.5–3.5 ppm for P-CH₂ groups) .
  • IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (P=O) and ~2100 cm⁻¹ (C≡C) validate structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can resolve molecular ion peaks and fragmentation patterns, cross-referenced with NIST Chemistry WebBook data .

Basic: How should researchers handle this compound to ensure stability and safety during experiments?

Methodological Answer:

  • Storage : Store under nitrogen at –20°C to prevent hydrolytic degradation. Use amber vials to avoid photolytic cleavage of the phosphoryl group .
  • Safety Protocols : Wear nitrile gloves, sealed goggles, and lab coats. Neutralize waste with 10% NaHCO₃ before disposal via certified hazardous waste services .

Advanced: How can computational models like GEOS-Chem be adapted to predict the atmospheric behavior of this compound?

Methodological Answer:

  • Model Calibration : Incorporate experimentally derived rate constants for OH radical reactions and photolysis into GEOS-Chem. Validate against satellite data (e.g., ACE-FTS) to address biases (e.g., 12% underestimation in CO observed in ).
  • Sensitivity Analysis : Test seasonal emission scenarios (e.g., biomass burning vs. anthropogenic sources) to refine tropospheric distribution simulations .

Advanced: What strategies resolve contradictions between experimental and theoretical data on this compound’s reactivity?

Methodological Answer:

  • Data Triangulation : Compare kinetic data (e.g., Arrhenius parameters) from multiple techniques (gas chromatography, laser flash photolysis). For example, discrepancies in activation energies may arise from solvent effects in DFT calculations .
  • Error Propagation Analysis : Quantify uncertainties in instrumentation (e.g., ±5% in GC-MS peak integration) and model inputs (e.g., ±10% in rate constants) using Monte Carlo simulations .

Advanced: How can this compound be functionalized for applications in conductive polymers?

Methodological Answer:

  • Copolymerization : Radical-initiated polymerization with EDOT (3,4-ethylenedioxythiophene) in the presence of bis(4-phenoxysulfonic acid)phosphazene enhances conductivity (up to 120 S/cm). Optimize monomer ratios (e.g., 1:2 EDOT:phosphoryl monomer) via cyclic voltammetry .
  • Doping Studies : Introduce LiTFSI or ionic liquids to improve charge-carrier mobility. Characterize using four-point probe and impedance spectroscopy .

Advanced: What methodologies improve the reproducibility of this compound-based reactions across laboratories?

Methodological Answer:

  • Standardized Protocols : Publish detailed reaction logs (e.g., humidity levels, stir rates) in open-access repositories (e.g., Gla.researchdata.1540 ).
  • Interlaboratory Studies : Share raw NMR/GC-MS data via platforms like Zenodo to benchmark analytical reproducibility (e.g., ±2% variance in purity assessments) .

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